The Strategic Application of Z-Lys(Boc)-OSu in Bioconjugation and Peptide Synthesis: A Technical Guide
The Strategic Application of Z-Lys(Boc)-OSu in Bioconjugation and Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biochemistry and pharmaceutical development, the precise modification of proteins and the synthesis of complex peptides are paramount. Among the chemical tools available, the orthogonally protected amino acid derivative, Nα-Z-Nε-Boc-L-lysine N-hydroxysuccinimide ester, commonly known as Z-Lys(Boc)-OSu, stands out as a versatile and powerful reagent. This technical guide provides an in-depth exploration of its chemical structure, properties, and strategic applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.
Core Characteristics of Z-Lys(Boc)-OSu
Z-Lys(Boc)-OSu is a derivative of the amino acid L-lysine, where the alpha-amino (Nα) group is protected by a benzyloxycarbonyl (Z) group, the epsilon-amino (Nε) group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This unique trifunctional architecture provides exceptional control over conjugation and synthesis reactions.
Chemical Structure and Physicochemical Properties
The structural arrangement of Z-Lys(Boc)-OSu is central to its utility. The Z and Boc groups are "orthogonal," meaning they can be removed under different chemical conditions, allowing for selective deprotection and subsequent modification at either the Nα or Nε position. The OSu ester provides a highly reactive site for efficient coupling to primary amines.
A Note on CAS Numbers: Researchers may encounter two CAS numbers associated with this compound: 3338-34-9 and 34404-36-9.[1] This can be due to different suppliers or slight variations in the registered information. It is crucial to verify the specific product details with the supplier to ensure the correct reagent is being used.
Table 1: Physicochemical Properties of Z-Lys(Boc)-OSu
| Property | Value | References |
| Molecular Formula | C₂₃H₃₁N₃O₈ | [1] |
| Molecular Weight | 477.52 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Storage Temperature | -20°C |
digraph "Z_Lys_Boc_OSu_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes N_alpha [label="N", pos="0,0.5!"]; H_alpha [label="H", pos="-0.5,0.8!"]; C_alpha [label="Cα", pos="0.8,0!"]; H_C_alpha [label="H", pos="0.8,-0.5!"]; C_carboxyl [label="C", pos="1.8,0.5!"]; O_carboxyl1 [label="O", pos="1.8,1.2!"]; O_ester [label="O", pos="2.8,0!"]; C_beta [label="Cβ", pos="0.5,-1!"]; H2_beta [label="H₂", pos="0.5,-1.5!"]; C_gamma [label="Cγ", pos="-0.5,-1.5!"]; H2_gamma [label="H₂", pos="-0.5,-2!"]; C_delta [label="Cδ", pos="-1.5,-1!"]; H2_delta [label="H₂", pos="-1.5,-1.5!"]; C_epsilon [label="Cε", pos="-2.5,-1.5!"]; H2_epsilon [label="H₂", pos="-2.5,-2!"]; N_epsilon [label="N", pos="-3.5,-1!"]; H_epsilon [label="H", pos="-3.5,-0.5!"];
// Z group C_Z [label="C", pos="-1,-0.5!"]; O_Z1 [label="O", pos="-1.5,-0.8!"]; O_Z2 [label="O", pos="-1.5,0.2!"]; CH2_Z [label="CH₂", pos="-2.5,0.5!"]; Phenyl_Z [label="Ph", shape=circle, style=filled, fillcolor="#F1F3F4", pos="-3.5,0.8!"];
// Boc group C_Boc [label="C", pos="-4.5,-1.5!"]; O_Boc1 [label="O", pos="-4.2,-2!"]; O_Boc2 [label="O", pos="-5.5,-1.5!"]; tBu_Boc [label="tBu", shape=circle, style=filled, fillcolor="#F1F3F4", pos="-6.5,-1.8!"];
// OSu group N_OSu [label="N", pos="3.8,0.5!"]; C_OSu1 [label="C", pos="4.8,0.2!"]; O_OSu1 [label="O", pos="5.3,-0.2!"]; C_OSu2 [label="C", pos="4.5,-0.8!"]; C_OSu3 [label="C", pos="3.5,-0.5!"]; O_OSu2 [label="O", pos="2.8,-0.8!"];
// Bonds N_alpha -- H_alpha; N_alpha -- C_alpha; C_alpha -- H_C_alpha; C_alpha -- C_carboxyl; C_alpha -- C_beta; C_carboxyl -- O_carboxyl1 [style=double]; C_carboxyl -- O_ester; O_ester -- N_OSu; C_beta -- H2_beta; C_beta -- C_gamma; C_gamma -- H2_gamma; C_gamma -- C_delta; C_delta -- H2_delta; C_delta -- C_epsilon; C_epsilon -- H2_epsilon; C_epsilon -- N_epsilon; N_epsilon -- H_epsilon;
// Z group bonds N_alpha -- C_Z; C_Z -- O_Z1 [style=double]; C_Z -- O_Z2; O_Z2 -- CH2_Z; CH2_Z -- Phenyl_Z;
// Boc group bonds N_epsilon -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- tBu_Boc;
// OSu group bonds N_OSu -- C_OSu1; C_OSu1 -- O_OSu1 [style=double]; C_OSu1 -- C_OSu2; C_OSu2 -- C_OSu3; C_OSu3 -- O_OSu2 [style=double]; C_OSu3 -- N_OSu; }
Caption: Chemical structure of Z-Lys(Boc)-OSu.
Mechanism of Action and Strategic Advantages
The utility of Z-Lys(Boc)-OSu is rooted in the predictable and selective reactivity of its functional groups.
Amine-Reactive Conjugation via the OSu Ester
The N-hydroxysuccinimide ester is a highly efficient activating group for carboxylates, making them susceptible to nucleophilic attack by primary amines. This reaction proceeds readily at physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond.[3] The primary amines on a protein, namely the N-terminus and the ε-amino group of lysine residues, are the targets for this conjugation.
Caption: Mechanism of NHS ester reaction with a primary amine.
The Power of Orthogonal Protection
The strategic advantage of Z-Lys(Boc)-OSu lies in the orthogonal nature of the Z and Boc protecting groups. This allows for a multi-step, controlled modification of a target molecule.
-
Boc Group Removal: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions, typically using trifluoroacetic acid (TFA).[4] This selective deprotection exposes the ε-amino group of the conjugated lysine for further modification, while the Z-protected Nα-amino group remains intact.
-
Z Group Removal: The benzyloxycarbonyl (Z) group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[5] This allows for the selective deprotection of the Nα-amino group.
This orthogonality is the cornerstone of advanced bioconjugation and peptide synthesis strategies, enabling the creation of complex and precisely functionalized biomolecules.
Applications in Research and Development
Z-Lys(Boc)-OSu is a key reagent in a variety of applications, including:
-
Peptide Synthesis: It serves as a building block for the incorporation of a selectively modifiable lysine residue into a peptide chain.
-
Drug Development: It is used in the creation of antibody-drug conjugates (ADCs) and other targeted therapies where precise linker attachment is critical.
-
Protein Labeling: It enables the attachment of reporter molecules, such as fluorescent dyes or biotin, to proteins for detection and analysis.
-
Surface Functionalization: It can be used to modify surfaces with lysine residues, which can then be used to immobilize other biomolecules for applications like biosensors.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications of Z-Lys(Boc)-OSu. These should be considered as starting points, and optimization may be required for specific applications.
Protocol 1: General Protein Labeling with Z-Lys(Boc)-OSu
This protocol describes the conjugation of Z-Lys(Boc)-OSu to a protein via its primary amines.
Materials:
-
Protein of interest
-
Z-Lys(Boc)-OSu
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare the Z-Lys(Boc)-OSu Solution: Immediately before use, dissolve Z-Lys(Boc)-OSu in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the Z-Lys(Boc)-OSu stock solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted Z-Lys(Boc)-OSu and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Selective Deprotection of the Boc Group
This protocol details the removal of the Boc group from the Z-Lys(Boc)-conjugated protein to expose the ε-amino group.
Materials:
-
Z-Lys(Boc)-conjugated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane, water)
-
Purification system
Procedure:
-
Prepare the Deprotection Cocktail: In a fume hood, prepare a solution of 20-50% TFA in DCM.[4] Add scavengers (e.g., 2.5% triisopropylsilane and 2.5% water) to the cocktail to prevent side reactions.
-
Deprotection Reaction: Add the deprotection cocktail to the lyophilized or dried Z-Lys(Boc)-conjugated protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or mass spectrometry).
-
Removal of TFA: Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: Purify the deprotected protein using a suitable method such as dialysis or size-exclusion chromatography to remove residual TFA and scavengers.
Protocol 3: Selective Deprotection of the Z Group
This protocol describes the removal of the Z group via catalytic hydrogenolysis.
Materials:
-
Z-Lys(Boc)-conjugated molecule
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: Dissolve the Z-protected compound in a suitable solvent in a reaction vessel equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (typically 1 atm, but can be higher) using a balloon or a hydrogenation apparatus.
-
Incubation: Stir the reaction mixture vigorously at room temperature for 1-16 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Workflow Visualization
The following diagram illustrates a potential workflow for the sequential modification of a protein using Z-Lys(Boc)-OSu.
Caption: A representative workflow for the sequential modification of a protein using Z-Lys(Boc)-OSu.
Conclusion
Z-Lys(Boc)-OSu is an invaluable tool for researchers and scientists engaged in bioconjugation, peptide synthesis, and drug development. Its unique chemical architecture, featuring an amine-reactive OSu ester and orthogonally protected amino groups, provides a high degree of control and versatility in the modification of complex biomolecules. By understanding the principles behind its reactivity and employing well-defined protocols, researchers can leverage the power of Z-Lys(Boc)-OSu to advance their scientific objectives and contribute to the development of novel therapeutics and diagnostics.
References
[8] Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
[9] Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
[10] Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
[11] Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
[12] National Center for Biotechnology Information. (n.d.). Z-D-Lys(boc)-osu. PubChem Compound Database. Retrieved from [Link]
[13] ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
[1] Cambridge Bioscience. (n.d.). Z-Lys(Boc)-OSu - Bachem AG. Retrieved from [Link]
[14] Aapptec Peptides. (n.d.). Boc-Lys(Z)-OSu [34404-36-9]. Retrieved from [Link]
[15] Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
Sources
- 1. Z-Lys(Boc)-OSu - Bachem AG [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. rsc.org [rsc.org]
- 10. scribd.com [scribd.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Z-D-Lys(boc)-osu | C23H31N3O8 | CID 56777339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
